(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride
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Overview
Description
(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride is a chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including methylation, sulfonation, and amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted amines. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-4-methylphenyl)methanamine
- (4-Methylsulfonylphenyl)methanamine
- (3-Methoxyphenyl)methanamine
Uniqueness
(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties.
Biological Activity
(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It features both methoxy and methylsulfonyl functional groups, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 219.71 g/mol
- Solubility : Enhanced due to the hydrochloride salt formation, improving stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways influenced depend on the target proteins involved in different cellular processes.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Compounds featuring similar sulfonyl and methoxy groups have been shown to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction . Further investigations are necessary to elucidate the specific anticancer mechanisms associated with this compound.
Neuroprotective Effects
There is emerging evidence that compounds containing methoxy groups can exert neuroprotective effects. These effects are often mediated through antioxidant mechanisms and modulation of neurotransmitter systems, which could be relevant for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted on related compounds to identify key functional groups responsible for biological activity. The presence of both methoxy and methylsulfonyl groups was found to enhance potency in various assays, suggesting a synergistic effect that warrants further exploration .
Compound | Activity | IC50 (μM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 10 | |
Compound B | Anticancer | 15 | |
Compound C | Neuroprotective | 20 |
In Vivo Studies
While direct in vivo studies on this compound are scarce, related compounds have shown promising results in animal models. For instance, administration of structurally similar agents has resulted in reduced tumor growth and improved survival rates in cancer models .
Properties
IUPAC Name |
(3-methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12;/h3-5H,6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMICSWLRXYBBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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